3-Cyclopropoxy-5-fluoroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol It is a derivative of isonicotinaldehyde, featuring a cyclopropoxy group at the third position and a fluorine atom at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropyl bromide and a fluorinating agent in the presence of a base to achieve the desired substitution . The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: -20°C to room temperature
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-5-fluoroisonicotinaldehyde may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol under ice-cooling conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Cyclopropoxy-5-fluoroisonicotinic acid.
Reduction: 3-Cyclopropoxy-5-fluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluoroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the fluorine atom contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroisonicotinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxyisonicotinaldehyde: Lacks the fluorine atom, affecting its electronic properties.
5-Fluoroisonicotinaldehyde: Lacks the cyclopropoxy group, impacting its reactivity and binding characteristics
Uniqueness
3-Cyclopropoxy-5-fluoroisonicotinaldehyde is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8FNO2/c10-8-3-11-4-9(7(8)5-12)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
HMNUBQXDXLUULY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.